molecular formula C11H15N B112086 3-Benzylpyrrolidine CAS No. 170304-83-3

3-Benzylpyrrolidine

Cat. No.: B112086
CAS No.: 170304-83-3
M. Wt: 161.24 g/mol
InChI Key: HFBLCYZEOGXHDP-UHFFFAOYSA-N
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Description

3-Benzylpyrrolidine is an organic compound with the molecular formula C11H15N It is a derivative of pyrrolidine, where a benzyl group is attached to the third carbon of the pyrrolidine ring

Scientific Research Applications

3-Benzylpyrrolidine has diverse applications in scientific research:

Safety and Hazards

Specific safety and hazard information for 3-Benzylpyrrolidine was not found in the search results. For detailed safety information, it is recommended to refer to the Safety Data Sheet (SDS) of the compound .

Future Directions

The review paper on Pyrrolidine in Drug Discovery suggests that the pyrrolidine ring, such as in 3-Benzylpyrrolidine, is a versatile scaffold for the design of new compounds with different biological profiles . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This suggests potential future directions in the design and synthesis of new pyrrolidine compounds for drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Benzylpyrrolidine can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with benzyl chloride under basic conditions. The reaction typically proceeds as follows: [ \text{Pyrrolidine} + \text{Benzyl Chloride} \rightarrow \text{this compound} + \text{HCl} ]

Another method involves the catalytic hydrogenation of N-benzyl-3-pyrrolidone. This process uses a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and automated systems ensures high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Benzylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-benzyl-3-pyrrolidone using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction of N-benzyl-3-pyrrolidone back to this compound can be achieved using hydrogen gas and a palladium catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Benzyl chloride (C7H7Cl) in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Benzylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential as a pharmacophore make it a valuable compound in research and industry .

Properties

IUPAC Name

3-benzylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBLCYZEOGXHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397011
Record name 3-Benzylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170304-83-3
Record name 3-Benzylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Benzylpyrrolidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different synthetic routes available for producing 3-benzylpyrrolidine and its derivatives?

A1: Two primary synthetic routes for this compound and its derivatives are highlighted in the provided research:

    Q2: What are the potential applications of this compound derivatives, particularly in the context of neuroactivity?

    A2: The first paper highlights the potential neuroactivity of 3-benzylpyrrolidines []. While specific details regarding their interactions with biological targets are not provided, the research suggests these compounds could serve as valuable building blocks for developing novel therapeutics targeting the central nervous system. Further research is needed to explore the specific pharmacological properties and potential therapeutic applications of these compounds.

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